Estrogen Receptor (ER) Binding Affinity of 2-Hydroxyestrone vs. Estrone and 2-Hydroxyestradiol
2-Hydroxyestrone exhibits a drastically reduced binding affinity for the estrogen receptor compared to its parent hormone, estrone (E1), and its related catechol estrogen, 2-hydroxyestradiol (2-OHE2). In a competitive binding assay using rat uterine cytosol, the relative binding affinity of 2-OHE1 was measured at only 3% that of 17β-estradiol (E2), the primary endogenous estrogen. This is significantly lower than the 23% relative binding affinity observed for 2-OHE2 in the same system [1]. A separate study using human ER subtypes indicates that 2-OHE1, while a weak agonist, binds preferentially to ERα over ERβ, a property it shares with estrone but not with estradiol [2].
| Evidence Dimension | Relative Binding Affinity for Estrogen Receptor |
|---|---|
| Target Compound Data | 2-Hydroxyestrone (2-OHE1): 3% |
| Comparator Or Baseline | 17β-Estradiol (E2): 100%; 2-Hydroxyestradiol (2-OHE2): 23% |
| Quantified Difference | 2-OHE1's affinity is 97% lower than E2 and 87% lower than 2-OHE2. |
| Conditions | In vitro competitive binding assay using immature rat uterine cytosol. |
Why This Matters
This quantitative difference in receptor affinity directly impacts experimental outcomes in hormone-sensitive systems, making 2-OHE1 a distinct tool from 2-OHE2 for studying low-activity estrogenic or anti-estrogenic mechanisms.
- [1] Hersey, R. M., & Weisz, J. (1982). Estrogenic potency, receptor interactions, and metabolism of catechol estrogens in the immature rat uterus in vitro. Endocrinology, 111(3), 896-903. View Source
- [2] Zhu, B. T., et al. (2006). Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor α and β subtypes: Insights into the structural determinants favoring a differential subtype binding. Endocrinology, 147(9), 4132-4150. View Source
